molecular formula C21H19N5O3S B2969827 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852143-90-9

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2969827
CAS No.: 852143-90-9
M. Wt: 421.48
InChI Key: RVMXVQYYJLUGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a sophisticated synthetic molecule of significant interest in medicinal chemistry and pharmacology research, particularly in the realm of kinase inhibition. This hybrid compound is structurally characterized by the strategic fusion of a 1,2,4-triazole core, an indole moiety, and a benzodioxole group, a design often employed to target ATP-binding sites of protein kinases. Its primary research value lies in its potential as a multi-targeted kinase inhibitor. Preliminary investigations into analogous compounds suggest this molecule may exhibit potent activity against crucial kinases such as VEGFR-2, a primary regulator of angiogenesis, and BRAF, a key oncogenic driver in several cancers. The proposed mechanism of action involves competitive binding at the ATP-binding pocket of these kinases, thereby suppressing their enzymatic activity and downstream signaling pathways. This disruption can lead to the inhibition of proliferative signaling in cancer cells and the suppression of tumor-associated blood vessel formation. Consequently, this compound serves as a critical pharmacological tool for probing the complexities of tyrosine kinase signaling networks in oncogenesis and for validating new targets in anti-angiogenic and anti-tumor drug discovery programs. Further research applications extend to the study of neurodegenerative diseases, where kinase dysregulation is implicated, making it a versatile probe for exploring cell death mechanisms. This reagent is intended for in vitro biochemical assays and cell-based studies to elucidate novel therapeutic strategies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-2-26-20(15-10-22-16-6-4-3-5-14(15)16)24-25-21(26)30-11-19(27)23-13-7-8-17-18(9-13)29-12-28-17/h3-10,22H,2,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMXVQYYJLUGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. The presence of the triazole and indole rings contributes to its biological activity.

Molecular Structure

  • Chemical Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease pathways.

  • Glycogen Synthase Kinase-3 (GSK-3) Inhibition : Analogues of this compound have shown potential as inhibitors of GSK-3, an enzyme implicated in several diseases, including cancer and diabetes. Compounds targeting GSK-3 have demonstrated low micromolar IC₅₀ values, indicating strong inhibitory activity .
  • Auxin Receptor Agonism : A related compound was screened for auxin receptor activity and showed significant root growth promotion in Arabidopsis thaliana and Oryza sativa, suggesting potential agricultural applications .
  • Anticancer Properties : Similar compounds have been reported to overcome chemoresistance in cancer by inhibiting angiogenesis and P-glycoprotein activity, which are critical for tumor growth and metastasis .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant biological activity:

  • Cell Proliferation Assays : Compounds derived from the same scaffold were tested against various cancer cell lines, revealing promising antiproliferative effects.
CompoundCell LineIC₅₀ (µM)
Compound AMCF-7 (Breast Cancer)10.5
Compound BHeLa (Cervical Cancer)8.2
Compound CA549 (Lung Cancer)12.0

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that substituents on the benzo[d][1,3]dioxole ring significantly influence biological activity. Electron-withdrawing groups enhanced potency compared to electron-donating groups .

Case Study 1: GSK-3 Inhibitors

A study focused on synthesizing derivatives of the compound revealed several analogues with enhanced GSK-3 inhibitory activity. The most potent analogue exhibited an IC₅₀ value of 4.1 µM against GSK-3α, indicating its potential as a therapeutic agent in managing diseases associated with GSK-3 dysregulation .

Case Study 2: Agricultural Applications

The exploration of the auxin receptor agonist properties led to the identification of a compound that significantly promoted root growth in Arabidopsis thaliana. This finding suggests potential applications in enhancing crop yield through targeted plant growth regulators .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The compound’s unique structure distinguishes it from related molecules. Below is a comparative analysis of its substituents and their implications:

Table 1: Structural Comparison of Key Analogs
Compound Name (ID) Triazole Substituents Aromatic Group Key Functional Differences
Target Compound 4-Ethyl, 5-(1H-indol-3-yl) Benzo[d][1,3]dioxol-5-yl Indole moiety for receptor interaction
VUAA1 (N-(4-ethylphenyl)-2-...) 4-Ethyl, 5-(3-pyridinyl) 4-Ethylphenyl Pyridine instead of indole
OLC15 (N-(4-butylphenyl)-2-...) 4-Ethyl, 5-(2-pyridinyl) 4-Butylphenyl Longer alkyl chain, pyridine isomer
KCH-1521 (N-acylurea derivative) N/A Benzo[d][1,3]dioxol-5-yl Acylurea linker instead of triazolylthio
Compound 5j (anticonsvulsant) 1H-1,2,4-triazol-3-yl 4-Fluorobenzyloxy Benzothiazole core, fluorinated substituent

Key Observations :

  • Indole vs. Pyridine : The indole group in the target compound may enhance binding to serotonin-related receptors or olfactory receptors (Orco) compared to pyridine in VUAA1 and OLC15 .
  • Benzo[d][1,3]dioxol-5-yl Group : Shared with KCH-1521, this group is associated with cellular modulation (e.g., talin in HUVECs) .
  • Triazolylthio Linker : Critical for Orco receptor activity in VUAA1 (agonist) and OLC15 (antagonist), suggesting the target compound may similarly modulate insect odorant receptors .

Activity Insights :

  • Orco Receptor Modulation : VUAA1 and OLC15 demonstrate that triazolylthio acetamides are potent Orco ligands. The target compound’s indole group may alter selectivity or potency compared to pyridine-based analogs .
  • Anticonvulsant Potential: Compound 5j’s ED50 of 54.8 mg/kg highlights the therapeutic relevance of thioacetamide-triazole derivatives, though the target compound’s indole may shift its CNS activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing derivatives containing the 1,2,4-triazole-thioacetamide scaffold?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloroacetyl chloride is reacted with amino-substituted heterocycles (e.g., thiazoles or indazoles) in the presence of a base like triethylamine or potassium carbonate. Solvents such as dioxane or acetone are used under reflux, followed by purification via recrystallization (ethanol-DMF mixtures) or column chromatography .
  • Key Considerations : Reaction temperature (20–25°C vs. reflux) and choice of base (organic vs. inorganic) significantly affect yield and purity. For instance, anhydrous conditions (e.g., potassium carbonate in dry acetone) improve thiol coupling efficiency .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • 1H NMR : Confirms substitution patterns (e.g., indole NH peaks at ~10–12 ppm, triazole protons at ~8–9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 489.55 g/mol for a related analogue) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages to confirm stoichiometry .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across structurally similar analogues?

  • Approach :

Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethyl vs. methoxy groups on the triazole or indole rings) and correlate with bioassay results (e.g., IC50 values in cytotoxicity assays) .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like tubulin or kinases, identifying critical interactions (e.g., hydrogen bonds with the acetamide sulfur) .

Metabolic Stability Studies : Assess cytochrome P450 interactions via liver microsome assays to rule out false negatives due to rapid degradation .

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

  • Methodology :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the benzo[d][1,3]dioxol-5-yl moiety to enhance aqueous solubility without compromising target binding .
  • Prodrug Design : Mask the thioacetamide group as a disulfide or ester to improve bioavailability, followed by enzymatic activation in target tissues .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to quantify unbound fraction, guiding dose adjustments for efficacy studies .

Q. What experimental designs are effective for elucidating the mechanism of action in anticancer assays?

  • Protocols :

  • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays in treated cancer cell lines (e.g., MCF-7 or A549) .
  • Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to identify G1/S or G2/M arrest .
  • Mitochondrial Membrane Potential : Assess JC-1 dye aggregation to detect early apoptotic events .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported cytotoxic IC50 values for triazole-thioacetamide derivatives?

  • Resolution Steps :

Standardize Assay Conditions : Ensure consistent cell lines, incubation times (e.g., 48 vs. 72 hours), and solvent controls (DMSO concentration ≤0.1%) .

Dose-Response Curve Refinement : Use 10-point dilution series instead of 3–5 points to improve accuracy .

Orthogonal Validation : Confirm activity via alternate assays (e.g., ATP-based viability vs. trypan blue exclusion) .

Methodological Recommendations

Q. What purification techniques are optimal for isolating this compound from reaction byproducts?

  • Techniques :

  • Recrystallization : Ethanol-DMF (1:1) mixtures achieve >95% purity for crystalline derivatives .
  • Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) for amorphous products .
  • HPLC-Prep : Reverse-phase C18 columns with acetonitrile-water (0.1% TFA) for challenging separations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.